molecular formula C24H23N3O6 B4035016 4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide

4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide

Cat. No.: B4035016
M. Wt: 449.5 g/mol
InChI Key: WRUQDZFUTJXZPE-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethoxybenzoic acid: This can be achieved through the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst.

    Formation of 4-ethoxybenzoyl chloride: The 4-ethoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Synthesis of 4-ethoxybenzoyl amine: The 4-ethoxybenzoyl chloride reacts with an amine to form 4-ethoxybenzoyl amine.

    Coupling with 4-nitroaniline: The 4-ethoxybenzoyl amine is then coupled with 4-nitroaniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Amines: Reduction of the nitro group forms corresponding amines.

    Substituted Benzamides: Substitution reactions yield various substituted benzamides depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide is unique due to its specific combination of ethoxy, benzoyl, and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c1-3-32-19-10-5-16(6-11-19)23(28)25-18-9-14-22(27(30)31)21(15-18)26-24(29)17-7-12-20(13-8-17)33-4-2/h5-15H,3-4H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUQDZFUTJXZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.